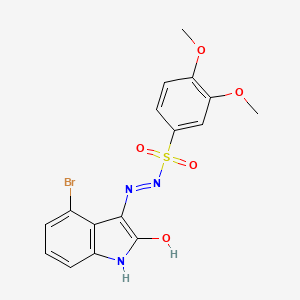![molecular formula C20H24N2 B6014906 N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine](/img/structure/B6014906.png)
N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine, also known as (E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine, is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. This may lead to a reduction in inflammation, pain, or cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine in lab experiments include its potential pharmacological properties, its ability to inhibit the activity of certain enzymes and receptors, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a treatment for other types of cancer. Furthermore, it may be worthwhile to investigate the potential side effects of this compound and to optimize its synthesis method to improve yields and reduce toxicity.
合成法
The synthesis of N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine has been achieved using different methods. One such method involves the reaction of piperidine with 3,4,5-trimethoxyphenylacetaldehyde, followed by the addition of aniline in the presence of a palladium catalyst. Another method involves the reaction of piperidine with 3,4,5-trimethoxyphenylacetaldehyde, followed by the addition of phenylacetylene in the presence of a copper catalyst. These methods have been optimized to produce high yields of the compound.
科学的研究の応用
N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. In addition, this compound has been found to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-phenyl-1-[(E)-3-phenylprop-2-enyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-9-18(10-4-1)11-7-15-22-16-8-14-20(17-22)21-19-12-5-2-6-13-19/h1-7,9-13,20-21H,8,14-17H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRZVFVJDZJSCD-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tetrahydro-2-furanylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6014823.png)
![2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-1-naphthylacetamide](/img/structure/B6014833.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid](/img/structure/B6014842.png)

![3-(2-methoxyethyl)-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6014858.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6014863.png)

![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole](/img/structure/B6014891.png)
![5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6014897.png)

![4-[3-(1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6014907.png)
![3-cyclobutyl-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014911.png)
![2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)